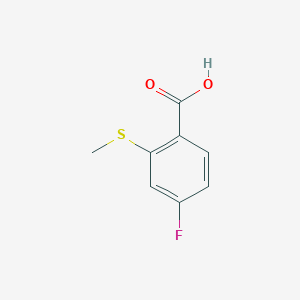

4-Fluoro-2-(methylthio)benzoic acid

Descripción general

Descripción

4-Fluoro-2-(methylthio)benzoic acid is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is characterized by the presence of a fluorine atom and a methylthio group attached to a benzoic acid framework. This compound is of interest due to its unique structural features, which may allow it to participate in a range of chemical reactions and serve as a building block for more complex molecules .

Synthesis Analysis

The synthesis of this compound and related compounds has been explored through different methods. One practical approach involves the metallation of 4-fluoro-2-bromobenzoic acid, followed by treatment with dimethyl disulfide, yielding an intermediate that can be further elaborated to the desired benzylamine . Another method includes the nucleophilic aromatic substitution of 2,4-difluorobenzonitrile with methanethiolate, with solvent effects influencing the regioselectivity of the reaction .

Molecular Structure Analysis

The molecular structure and geometry of compounds related to this compound can be optimized using computational methods such as density functional theory (DFT) with a 6-31G(d) basis set . Additionally, the solid-state chiral optical properties of related supramolecular organic fluorophores have been controlled by modifying the arylethynyl group in the benzoic acid component .

Chemical Reactions Analysis

This compound's reactivity has been implied in the context of Pd-catalyzed ortho C-H methylation and fluorination reactions, where orthanilic acids are used as transient directing groups . Moreover, the compound's related benzoic acid derivatives have been used as building blocks in solid-phase synthesis to create various heterocyclic scaffolds, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, including those with fluorine substituents, have been studied in solid solutions. For instance, solid solutions of benzoic acid and 4-fluorobenzoic acid exhibit unique crystal structures different from the parent compounds, indicating the influence of directional interactions such as C–H···F hydrogen bonds . These interactions are significant as they can affect the compound's solubility, melting point, and other physical properties.

Aplicaciones Científicas De Investigación

Practical Synthesis and Applications

- Synthetic Pathways: Practical syntheses of derivatives such as 4-fluoro-2-(methylthio)benzylamine have been reported, showcasing methods for introducing the methylthio moiety regioselectively. These methods involve metallation of 4-fluoro-2-bromobenzoic acid followed by treatment with dimethyl disulfide, leading to intermediates suitable for further elaboration to benzylamine derivatives (Perlow et al., 2007).

Mechanistic Insights and Molecular Properties

- Quantitative Structure-Metabolism Relationships: An extensive study on substituted benzoic acids, including 4-fluoro variants, analyzed their urinary excretion profiles and metabolic fate in rats. This research provides valuable insights into the physicochemical properties influencing the metabolic pathways of these compounds (Ghauri et al., 1992).

- Metabolic Pathways in Microbial Consortia: Studies on the metabolism of fluoro-substituted benzoic acids in methanogenic consortia have provided evidence for specific degradation pathways, contributing to our understanding of microbial metabolism and potential environmental implications (Londry & Fedorak, 1993).

Advanced Materials and Chemical Analysis

- Fluorine-18-Labeled Analogues for PET Imaging: Synthesis of fluorine-18-labeled analogues of 4-fluoro-2-(methylthio)benzoic acid has been explored for potential applications in PET imaging, highlighting the compound's relevance in medical diagnostics (Wang et al., 2014).

- Thermochemistry of Halogenosubstituted Benzoic Acids: Research on the thermochemical properties of halogen-substituted benzoic acids, including 4-fluoro variants, provides insights into their energetic structure-property relationships, important for material science applications (Zherikova & Verevkin, 2019).

Molecular Junctions and Electron Transport

- Mechanical and Electron-Transport Properties: A theoretical study on the mechanical and electronic transport properties of molecular junctions involving 4-(methylthio)benzoic acid derivatives has shed light on their potential in nanoelectronics and molecular electronics (Bao et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific substitutions .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium in a process called transmetalation .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence various biochemical pathways depending on their specific substitutions .

Result of Action

It’s known that benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific substitutions .

Propiedades

IUPAC Name |

4-fluoro-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKNHOVGZQIGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

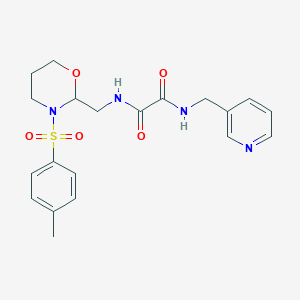

![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)

![4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B3008205.png)

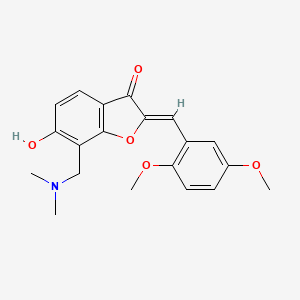

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B3008206.png)

![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)

![6-chloro-5-methyl-N-[(1s,4s)-4-(hydroxymethyl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B3008216.png)

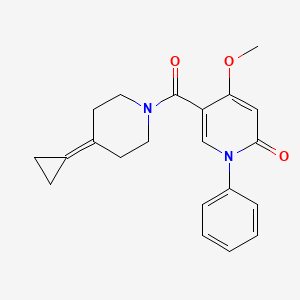

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)